
2-Chloroquinazolin-4(3H)-one
Übersicht
Beschreibung
“2-Chloroquinazolin-4(3H)-one” is a chemical compound that has been used in the synthesis of various derivatives . It is a key intermediate in the production of a number of novel 4-aminoquinazoline derivatives . These derivatives have been characterized by potential antitumor activity against the MKN45 cell line .
Synthesis Analysis
The synthesis of 2-Chloroquinazolin-4(3H)-one involves a four-step process . The process begins with the chlorination of commercially available 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-ol acetate . This is followed by a nucleophilic substitution reaction between the chlorinated compound and substituted anilines . The intermediates are then hydrolyzed with ammonia, and the final compounds are synthesized by amidation of 2-chloroacetyl chloride .
Molecular Structure Analysis
The molecular structure of 2-Chloroquinazolin-4(3H)-one and its derivatives has been characterized by IR and 1H NMR spectra, elemental analysis, and single crystal X-ray diffraction .
Chemical Reactions Analysis
The chemical reactions involving 2-Chloroquinazolin-4(3H)-one are complex and involve multiple steps . For example, the synthesis of its derivatives involves a series of reactions including chlorination, nucleophilic substitution, hydrolysis, and amidation .
Wissenschaftliche Forschungsanwendungen
Summary of the Application
2-Chloroquinazolin-4(3H)-one derivatives have shown significant antifungal and antibacterial activities. They have been tested against fungus Aspergillus flavus and bacteria Pseudomonas .
Methods of Application or Experimental Procedures
The synthesis of 2-Chloroquinazolin-4(3H)-one derivatives involves several steps. Initially, 2-amino benzoic acid reacts with urea at a temperature of 130°C to 140°C to yield Quinazolin-2,4-diol. This product then reacts with phosphorus oxychloride at 150°C for 24 hours to yield 2,4-dichloroquinazoline. The 2,4-dichloroquinazoline is then reacted with various compounds to yield the final 2-Chloroquinazolin-4(3H)-one derivatives .
Summary of Results or Outcomes
The synthesized 2-Chloroquinazolin-4(3H)-one derivatives have shown antifungal activity against Aspergillus flavus and antibacterial activity against Pseudomonas .
2. Anti-Microbial Agents
Summary of the Application
2-Chloroquinazolin-4(3H)-one derivatives have been synthesized and evaluated as novel anti-microbial agents .
Methods of Application or Experimental Procedures
The synthesis of 2-Chloroquinazolin-4(3H)-one derivatives involves cyclization reaction of Anthranilic acid with urea to get 2,4 dihydroxy quinazoline intermediate, which is further treated with POCl to get 2,4 dichloro quinazoline. This compound is then treated with Thio-morpholine for 3 hours to get another compound, which is reacted with aqueous ammonia to get another compound. This compound is further reacted with different boronic acids using Chan-Lam coupling reaction conditions to get the target novel Quinazoline derivatives .
Summary of Results or Outcomes
The synthesized 2-Chloroquinazolin-4(3H)-one derivatives exhibited promising anti-microbial and anti-fungal activity compared to standard drugs .
3. Antitumor Activity
Summary of the Application
2-Chloroquinazolin-4(3H)-one derivatives have shown significant antitumor activity against L1210 Leukemia and SK-BR-3 Mammary Tumor Cells .
Methods of Application or Experimental Procedures
The synthesis of 2-Chloroquinazolin-4(3H)-one derivatives involves several steps. The compounds were tested for their effectiveness against murine and human tumor cell proliferation in vitro .
Summary of Results or Outcomes
The synthesized 2-Chloroquinazolin-4(3H)-one derivatives have shown antitumor effects in vitro. The 2-chloro-3-(4-methoxyphenyl)quinazolin-4(3H)-iminium chloride was the most effective inhibitor of leukemia L1210 cell proliferation at days 2-4 (IC50: 2.1-0.9 μM) .
4. Antimicrobial Activity
Summary of the Application
2-Chloroquinazolin-4(3H)-one derivatives have been synthesized and evaluated as novel antimicrobial agents .
Methods of Application or Experimental Procedures
The synthesis of 2-Chloroquinazolin-4(3H)-one derivatives involves cyclization reaction of Anthranilic acid with urea to get 2,4 dihydroxy quinazoline intermediate, which is further treated with POCl to get 2,4 dichloro quinazoline .
Summary of Results or Outcomes
The synthesized 2-Chloroquinazolin-4(3H)-one derivatives exhibited promising antimicrobial activity compared to standard drugs .
5. Antitumor Activity Against MKN45 Cell Line
Summary of the Application
A number of novel 4-aminoquinazoline derivatives have been synthesized and tested for their effectiveness against the MKN45 cell line .
Methods of Application or Experimental Procedures
The synthesis of 4-aminoquinazoline derivatives involves a four-step synthesis. The structures of the synthesized compounds have been characterized by IR and 1H NMR spectra, element analysis, and single crystal X-ray diffraction .
Summary of Results or Outcomes
The synthesized 4-aminoquinazoline derivatives have shown potential antitumor activity against the MKN45 cell line .
6. Antimicrobial Activity of Heterocyclic Schiff Bases
Summary of the Application
Heterocyclic Schiff bases and their metal complexes have been synthesized and evaluated as novel antimicrobial agents .
Methods of Application or Experimental Procedures
The synthesis of heterocyclic Schiff bases involves a condensation reaction between a primary amine and a carbonyl .
Summary of Results or Outcomes
The synthesized heterocyclic Schiff bases and their metal complexes exhibited promising antimicrobial activity .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-10-6-4-2-1-3-5(6)7(12)11-8/h1-4H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGRGEDXKHIFIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399174 | |
| Record name | 2-Chloroquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroquinazolin-4(3H)-one | |
CAS RN |
607-69-2 | |
| Record name | 2-Chloro-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloroquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(Fluoromethyl)cyclopropyl]methanamine; trifluoroacetic acid](/img/structure/B1459862.png)
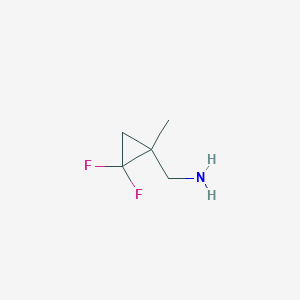
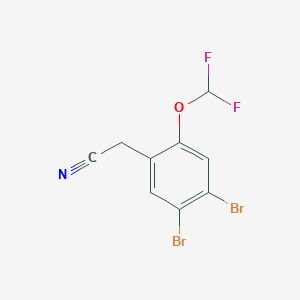
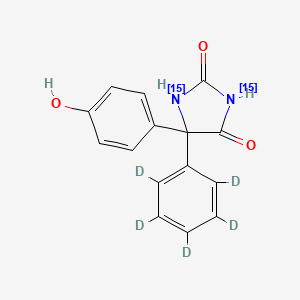
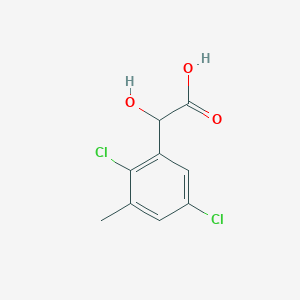
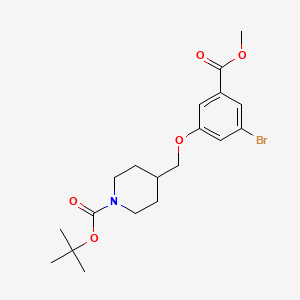
![tert-Butyl N-[4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbamate](/img/structure/B1459872.png)
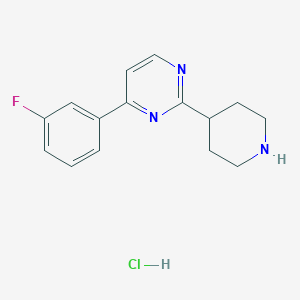
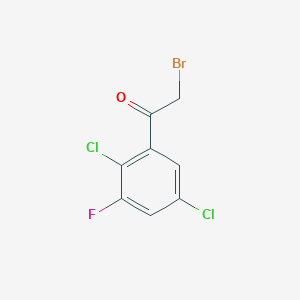
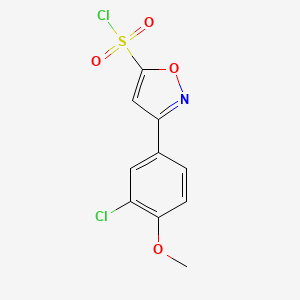
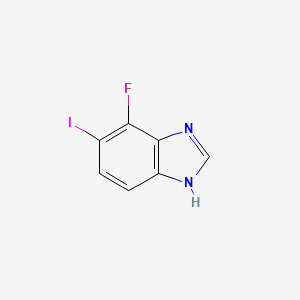
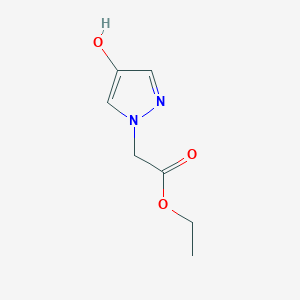
![4H-Thieno[3,4-c]pyrazol-3-amine, 2,6-dihydro-2-(4-iodophenyl)-](/img/structure/B1459881.png)
![2-[(Thiophen-3-yl)methylidene]butanal](/img/structure/B1459883.png)